

Diethyl Tartrate as a Ligand in Asymmetric Catalysis: Application Notes and Protocols

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Compound of Interest

Compound Name: Diethyl tartrate

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Introduction

Diethyl tartrate (DET) is a readily available and inexpensive chiral ligand derived from tartaric acid, a natural product.^[1] It exists as two enantiomers, (+)-diethyl L-tartrate and (-)-diethyl D-tartrate, as well as an achiral meso form.^{[2][3]} The C₂-symmetric nature and the presence of multiple coordination sites (hydroxyl and ester groups) make DET a highly effective ligand in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.^[1] Its most notable and revolutionary application is in the Sharpless Asymmetric Epoxidation, a reaction that provides a predictable and highly enantioselective method for the synthesis of 2,3-epoxyalcohols, which are valuable chiral building blocks in the pharmaceutical and chemical industries.^{[4][5]}

Application Note 1: The Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone of modern organic synthesis, allowing for the conversion of primary and secondary allylic alcohols into their corresponding 2,3-epoxyalcohols with exceptionally high enantioselectivity.^{[6][7]} The reaction utilizes a catalyst system formed in situ from titanium tetra(isopropoxide) [Ti(Oi-Pr)₄] and an enantiomer of **diethyl tartrate**, with tert-butyl hydroperoxide (TBHP) serving as the oxidant.^{[4][8]}

Principle and Catalytic Cycle

The active catalyst is a C₂-symmetric dimer, [Ti₂(tartrate)₂(OR)₄], where the titanium centers are bridged by the tartrate ligands.^{[8][9]} This rigid chiral environment is crucial for the enantioselective transfer of an oxygen atom from TBHP to the double bond of the allylic alcohol substrate. The presence of the allylic hydroxyl group on the substrate is essential for coordination to the titanium center, which is a key requirement for the reaction to proceed.^[6] The reaction is typically performed at low temperatures (e.g., -20 °C) in the presence of molecular sieves to ensure an anhydrous environment, which allows for the use of catalytic amounts of the titanium-tartrate complex.^{[4][6]}

Predicting Stereochemistry

A reliable mnemonic exists to predict the stereochemical outcome of the epoxidation. When the allylic alcohol is drawn in the plane with the hydroxyl group in the bottom right corner:

- (+)-Diethyl L-tartrate ((+)-DET) directs the epoxidation to the top face of the alkene.
- (-)-Diethyl D-tartrate ((-)-DET) directs the epoxidation to the bottom face of the alkene.

Caption: Mnemonic for predicting stereoselectivity in the Sharpless Epoxidation.

Substrate Scope and Performance

The Sharpless epoxidation is effective for a wide range of primary and secondary allylic alcohols, consistently delivering high yields and enantioselectivities.^[8]

Allylic Alcohol Substrate	Tartrate Ligand	Yield (%)	Enantiomeric Excess (ee, %)
Geraniol	(+)-DET	~95	>95
(E)-2-Hexen-1-ol	(+)-DET	~80	>95
Cinnamyl alcohol	(+)-DET	~77	>98
Allyl alcohol	(+)-DIPT*	~15	73 ^[10]
(Z)-2-Methylhept-2-enol	(+)-DET	80 ^[10]	89 ^[10]

*Note: Diisopropyl tartrate (DIPT) is often used and provides similar high enantioselectivity.^[10]
Data compiled from various sources demonstrating typical results.^{[10][11]}

Detailed Experimental Protocol: Asymmetric Epoxidation of Geraniol

This protocol is adapted from established procedures for the Sharpless Asymmetric Epoxidation.^{[8][11]}

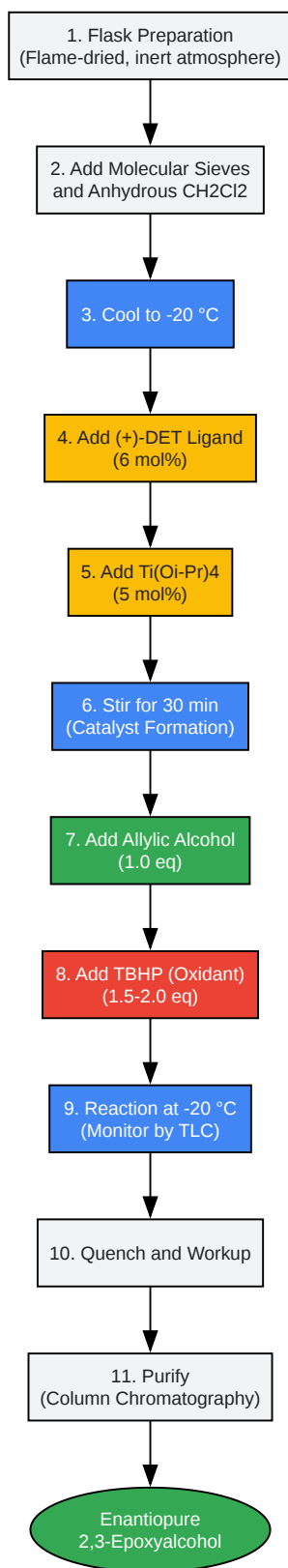
Materials:

- Anhydrous Dichloromethane (CH_2Cl_2)
- Powdered 3Å or 4Å Molecular Sieves
- (+)-Diethyl L-tartrate ((+)-DET)
- Titanium(IV) isopropoxide ($\text{Ti}(\text{Oi-Pr})_4$)
- Geraniol
- tert-Butyl hydroperoxide (TBHP), ~5.5 M solution in nonane or decane

Procedure:

- **Setup:** To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add powdered molecular sieves (approx. 0.5 g per 10 mmol of substrate).
- **Solvent and Cooling:** Add anhydrous dichloromethane (approx. 5 mL per 1 mmol of substrate). Cool the resulting suspension to $-20\text{ }^\circ\text{C}$ in a suitable cooling bath (e.g., CCl_4 /dry ice).
- **Ligand and Catalyst Addition:** To the cooled, stirring suspension, add (+)-Diethyl L-tartrate (0.06 equivalents) via syringe. Stir for 5 minutes. Then, add titanium(IV) isopropoxide (0.05 equivalents) dropwise via syringe. The mixture should turn from colorless to a pale yellow/orange. Stir for 30 minutes at $-20\text{ }^\circ\text{C}$ to allow for catalyst formation.

- **Substrate Addition:** Add the allylic alcohol (e.g., geraniol, 1.0 equivalent) neat via syringe and stir for an additional 15 minutes.
- **Oxidant Addition:** Add the tert-butyl hydroperoxide solution (1.5-2.0 equivalents) dropwise via syringe over several minutes, ensuring the internal reaction temperature does not rise above -15 °C.
- **Reaction Monitoring:** Seal the flask and store it in a freezer at approximately -20 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 to 6 hours.
- **Workup:** Upon completion, warm the reaction to 0 °C and add a 10% aqueous solution of tartaric acid or a saturated aqueous solution of ferrous sulfate to quench the reaction and break down the titanium complex. Stir vigorously for 30-60 minutes until the two layers become clear.
- **Extraction:** Separate the layers. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude epoxy alcohol can be purified by flash column chromatography on silica gel.



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Caption: General experimental workflow for the Sharpless Asymmetric Epoxidation.

Application Note 2: Asymmetric Cyclopropanation

While less common than its use in epoxidation, **diethyl tartrate** has also been employed as a chiral ligand in asymmetric cyclopropanation reactions, particularly in the Simmons-Smith reaction of allylic alcohols.^[12]

Principle

In this reaction, the hydroxyl group of the allylic alcohol directs the delivery of the cyclopropanating agent (typically formed from diethylzinc, Et₂Zn, and diiodomethane, CH₂I₂). By adding a stoichiometric amount of a chiral ligand like (-)-**diethyl tartrate**, the zinc reagent forms a chiral complex, which then delivers the CH₂ group to one face of the double bond preferentially.^[12] This method provides a route to optically active cyclopropylmethanols.

Performance Data

The enantioselectivities achieved are generally moderate to good, and can be highly dependent on the structure of the allylic alcohol.

Allylic Alcohol Substrate	Yield (%)	Enantiomeric Excess (ee, %)
(E)-3-Phenyl-2-propen-1-ol	85	86
(E)-2-Hexen-1-ol	92	82
Geraniol	88	74

Data represents typical results found in the literature for tartrate-modified Simmons-Smith reactions.

General Experimental Protocol: Asymmetric Cyclopropanation of Cinnamyl Alcohol

Materials:

- Anhydrous Dichloromethane (CH₂Cl₂)

- Diethylzinc (Et_2Zn), 1.0 M solution in hexanes
- Diiodomethane (CH_2I_2)
- (-)-Diethyl D-tartrate ((-)-DET)
- Cinnamyl alcohol (or other allylic alcohol)

Procedure:

- Setup: To a flame-dried, inert-atmosphere flask, add anhydrous dichloromethane. Cool to 0 °C.
- Ligand Addition: Add (-)-diethyl D-tartrate (1.1 equivalents) to the solvent.
- Reagent Formation: Slowly add diethylzinc (1.1 equivalents) and stir for 20 minutes at 0 °C. Then, add diiodomethane (1.1 equivalents) and continue stirring for another 20 minutes.
- Substrate Addition: Add the allylic alcohol (1.0 equivalent) dissolved in a small amount of dichloromethane.
- Reaction: Allow the reaction to stir at 0 °C for 2-4 hours, then warm to room temperature and stir overnight.
- Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Extraction and Purification: Extract the mixture with diethyl ether or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate. Purify the resulting cyclopropylmethanol by flash column chromatography.

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